
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
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Description
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C23H29N3O6 and its molecular weight is 443.5. The purity is usually 95%.
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Biological Activity
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone ring, an ethoxyphenyl group, and a trimethoxyphenyl moiety. Its molecular formula is C22H27N3O4, with a molecular weight of approximately 397.475 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The urea moiety can participate in hydrogen bonding, enhancing binding affinity to target proteins. This interaction may inhibit enzymatic activity or alter receptor function, leading to downstream biochemical effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar urea derivatives. For example, compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colorectal cancer). The IC50 values for these compounds often range from 2.39 μM to 3.90 μM, indicating potent activity comparable to established drugs like sorafenib .
Table 1: Antiproliferative Activity of Urea Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
Sorafenib | A549 | 2.12 ± 0.18 |
Compounds from similar series | HCT-116 | 3.90 ± 0.33 |
Target Compound (Hypothetical) | A549 | TBD |
Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for enzymes involved in critical pathways such as the Raf/MEK/ERK signaling cascade. This pathway is often dysregulated in cancer, making it a target for therapeutic intervention. Preliminary studies indicate that modifications to the urea structure can enhance inhibitory activity against these enzymes .
Antimicrobial Activity
Another area of interest is the antimicrobial properties of urea-based compounds. Research has shown that derivatives targeting the methyl-D-erythritol phosphate (MEP) pathway exhibit low micromolar activity against Plasmodium falciparum, indicating potential as antimalarial agents .
Case Studies
- Antitumor Activity : A study evaluating a series of diaryl ureas found that specific modifications led to enhanced activity against breast cancer cell lines. The most potent derivatives demonstrated IC50 values significantly lower than those of traditional chemotherapeutics .
- Antimicrobial Efficacy : Research into urea derivatives targeting the MEP pathway revealed several compounds with nanomolar potency against PfIspD, showcasing their potential in combating malaria while maintaining low toxicity profiles .
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c1-5-32-18-8-6-17(7-9-18)26-14-15(10-21(26)27)13-24-23(28)25-16-11-19(29-2)22(31-4)20(12-16)30-3/h6-9,11-12,15H,5,10,13-14H2,1-4H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYDCLRAJPFIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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